![molecular formula C20H26O2 B12631733 1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene CAS No. 922165-53-5](/img/structure/B12631733.png)
1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene
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Overview
Description
1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a methoxy group and a cyclohexylmethyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene typically involves multi-step organic reactions. One common approach is the alkylation of naphthalene derivatives with cyclohexylmethyl halides in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reactors to optimize yield and purity. The use of advanced purification methods such as chromatography and recrystallization ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and metal catalysts such as palladium on carbon can convert the compound to its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalenes.
Scientific Research Applications
1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-methylbenzene: A simpler aromatic compound with a methoxy group and a methyl group attached to the benzene ring.
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene: A compound with a methoxy group and a trimethylsiloxy group attached to a propene backbone.
Uniqueness
1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene is unique due to its complex structure, which includes both a naphthalene ring and a cyclohexylmethyl group. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Biological Activity
1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene is a synthetic compound with potential biological activity that has garnered interest in various fields, including pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.
- Chemical Formula : C17H24O2
- Molecular Weight : 256.38 g/mol
- CAS Number : Not readily available in the literature.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Research suggests that it may inhibit inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antioxidant Properties : The compound has shown promise as an antioxidant, which may help in mitigating oxidative stress-related conditions.
Antimicrobial Activity
Recent studies have demonstrated the efficacy of this compound against a range of pathogens.
Table 1: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Mechanism
The anti-inflammatory effects of this compound have been investigated through in vitro studies. It appears to modulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: In Vitro Analysis
In a controlled laboratory setting, cells treated with varying concentrations of the compound showed a dose-dependent reduction in cytokine production, indicating its potential as an anti-inflammatory agent.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using DPPH radical scavenging assays.
Table 2: Antioxidant Activity
These results indicate that higher concentrations significantly enhance its ability to scavenge free radicals.
Properties
CAS No. |
922165-53-5 |
---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-methoxy-2-[[1-(methoxymethyl)cyclohexyl]methyl]naphthalene |
InChI |
InChI=1S/C20H26O2/c1-21-15-20(12-6-3-7-13-20)14-17-11-10-16-8-4-5-9-18(16)19(17)22-2/h4-5,8-11H,3,6-7,12-15H2,1-2H3 |
InChI Key |
RTKGLACHWSFVQN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCCC1)CC2=C(C3=CC=CC=C3C=C2)OC |
Origin of Product |
United States |
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